molecular formula C12H13N5O2 B11680145 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11680145
M. Wt: 259.26 g/mol
InChI Key: VIMNSOQEYRRSQC-VGOFMYFVSA-N
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Description

The compound 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide (hereafter referred to as the target compound) features a pyrazolone core substituted with a methyl group at position 3 and an acetohydrazide moiety linked to a pyridin-4-ylmethylidene Schiff base. This structure combines a heterocyclic pyrazolone ring, known for its bioactivity, with a pyridine-derived hydrazide, which may enhance pharmacological properties such as solubility and target binding .

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C12H13N5O2/c1-8-10(12(19)17-15-8)6-11(18)16-14-7-9-2-4-13-5-3-9/h2-5,7,10H,6H2,1H3,(H,16,18)(H,17,19)/b14-7+

InChI Key

VIMNSOQEYRRSQC-VGOFMYFVSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=NC=C2

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Optimized Cyclocondensation Conditions

A mixture of ethyl acetoacetate (10 mmol) and hydrazine hydrate (12 mmol) in ethanol is refluxed for 6 hours. The product precipitates upon cooling, yielding 85–90% pure 3-methyl-1H-pyrazol-5(4H)-one. Subsequent acylation with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, affords 4-chloroacetyl-3-methyl-1H-pyrazol-5(4H)-one (Scheme 1).

Table 1: Reaction Parameters for Pyrazolone Intermediate Synthesis

ParameterConditionsYield (%)
SolventEthanol85–90
TemperatureReflux (78°C)
Reaction Time6 hours
Acylating AgentChloroacetyl chloride75–80

Preparation of Acetohydrazide Derivative

The acetohydrazide side chain is introduced via nucleophilic substitution. 4-Chloroacetyl-3-methyl-1H-pyrazol-5(4H)-one (5 mmol) is reacted with hydrazine hydrate (6 mmol) in ethanol under reflux for 4 hours, yielding 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide.

Mechanistic Insights

Hydrazine acts as a bifunctional nucleophile, displacing the chloride ion and forming a hydrazide bond. The reaction is monitored by TLC (Rf = 0.42 in ethyl acetate/n-hexane, 1:1), with purification via recrystallization from ethanol.

Schiff Base Formation with Pyridine-4-Carbaldehyde

The final step involves condensation of the acetohydrazide with pyridine-4-carbaldehyde to form the E-configuration imine. A mixture of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide (3 mmol) and pyridine-4-carbaldehyde (3.3 mmol) in ethanol, catalyzed by acetic acid (2 drops), is stirred at 60°C for 8 hours.

Table 2: Optimization of Schiff Base Condensation

CatalystTemperature (°C)Time (h)Yield (%)
Acetic acid60878
None601245
HCl (0.1 M)60665

The product is isolated by filtration and recrystallized from ethanol/dichloromethane (1:1), yielding pale-yellow crystals.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr, cm⁻¹): 3270 (N–H), 1675 (C=O, pyrazolone), 1630 (C=N), 1595 (C=C aromatic).

  • ¹H NMR (500 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.72 (d, J = 4.5 Hz, 2H, pyridine-H), 7.82 (d, J = 4.5 Hz, 2H, pyridine-H), 7.45 (s, 1H, CH=N), 3.82 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).

  • ¹³C NMR (125 MHz, DMSO-d6): δ 172.5 (C=O), 161.2 (C=N), 150.1 (pyridine-C), 122.4 (pyrazolone-C), 40.5 (CH₂), 14.2 (CH₃).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 minutes) reduces reaction time for the Schiff base step to 30 minutes, achieving 82% yield.

Solvent-Free Conditions

Grinding the acetohydrazide and pyridine-4-carbaldehyde with silica gel as a solid support at room temperature for 24 hours yields 70% product, avoiding solvent use.

Challenges and Optimization Strategies

  • Imine Isomerization: The E-configuration is favored due to steric hindrance between the pyridine ring and pyrazolone methyl group.

  • Byproduct Formation: Excess hydrazine may lead to dihydrazide byproducts; stoichiometric control is critical.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors reduce reaction time for the cyclocondensation step to 2 hours.

  • Ethanol is replaced with isopropanol for easier recycling .

Chemical Reactions Analysis

Cyclization Reactions

The hydrazide-imine structure allows for potential cyclization into heterocyclic systems. While direct examples for this compound are not explicitly documented, related pyrazolone-hydrazide derivatives undergo cyclization with reagents like diketones or active methylene compounds.

Example Pathway :
Reaction with ethyl acetoacetate or acetylacetone could lead to pyrazole-fused rings, as observed in :

ReagentProduct TypeConditions
Ethyl acetoacetatePyrazolo[4,3-b]pyridin-5-oneReflux in ethanol
Acetylacetone3,5-Dimethylpyrazole derivativesKOH/EtOH, 80°C

Key Observations :

  • Cyclization typically eliminates water or alcohol, confirmed by spectral data (e.g., disappearance of –NH–NH2 signals in ¹H NMR) .

Nucleophilic Additions at the Imine Bond

The imine group (–CH=N–) is electrophilic and can undergo nucleophilic additions:

a. Reduction to Amine :

  • Reagent : NaBH4 or H2/Pd-C.

  • Product : Secondary amine derivative.

  • Relevance : This modification could enhance biological activity, as seen in pyrazole-amine analogs .

b. Grignard Addition :

  • Reagent : Organomagnesium halides (RMgX).

  • Product : Substituted hydrazine derivatives.

  • Note : Such reactions are common in hydrazide-Schiff base systems.

Oxidation Reactions

The pyrazolone ring’s carbonyl group and imine bond are susceptible to oxidation:

a. Pyrazolone Oxidation :

  • Reagent : KMnO4 in acidic/alkaline media.

  • Product : Carboxylic acid derivatives (e.g., pyrazole-4-carboxylic acid) .

b. Imine Oxidation :

  • Reagent : H2O2 or O3.

  • Product : Nitroso or carbonyl compounds.

Condensation with Active Methylene Compounds

The hydrazide’s –NH– group can react with diketones or keto-esters to form fused heterocycles:

Example :
Reaction with malononitrile yields pyrano[2,3-c]pyrazole derivatives, as demonstrated in .

Biological Relevance and Further Functionalization

While not directly documented for this compound, structurally similar Schiff base hydrazides exhibit:

  • Antimicrobial Activity : Enhanced by pyrazole and imine moieties .

  • Anticancer Potential : Pyrazolone derivatives show cytotoxicity in cell lines .

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of pyrazole derivatives, including those similar to 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide. These activities include:

  • Antimicrobial Activity :
    • Compounds derived from pyrazoles exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate efficacy against strains such as Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties :
    • Certain pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results against human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cells .
    • The structure-activity relationship indicates that modifications in the side chains can significantly enhance cytotoxicity.
  • Anti-inflammatory Effects :
    • Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives and assessed their antimicrobial activity using the disc diffusion method. Among the tested compounds, certain derivatives exhibited MIC values ranging from 4–20 μmol L1^{-1}, indicating strong antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, a group of pyrazole-based compounds was screened for cytotoxicity against multiple cancer cell lines. The results indicated that some compounds had IC5050 values lower than those of standard chemotherapeutics, suggesting their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound belongs to a broader class of pyrazolone-Schiff base hybrids. Key structural analogs include:

  • N′-[(E)-(3-Hydroxyphenyl)methylene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide ():
    Differs by replacing the pyridin-4-yl group with a 3-hydroxyphenyl substituent. The hydroxyl group may enhance hydrogen bonding but reduce lipophilicity compared to the pyridine ring .

  • (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (): Features a nitro group on the phenyl ring and an acetylated pyrazolone. The electron-withdrawing nitro group increases reactivity, as evidenced by IR peaks at 1552 cm⁻¹ (NO₂ stretch) .
  • The molecular weight (424.50 g/mol) is significantly higher than the target compound’s (283.27 g/mol) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Lipinski Compliance Notable Functional Groups
Target Compound C₁₂H₁₃N₅O₂ 283.27 Not reported Not reported Pyrazolone, pyridine, hydrazide
Compound C₁₄H₁₄N₄O₃ 298.29 Not reported Not reported 3-Hydroxyphenyl, hydrazide
Compound (Compound-1) C₁₃H₁₁N₃O₄ 273.24 170 Yes Nitrophenyl, acetyl carbonyl
Compound C₂₂H₂₀N₆OS 424.50 Not reported Not reported Triazolylthio, pyridine
  • Melting Points : The target compound’s melting point is unreported, but analogs like Compound-1 () show high melting points (170°C), likely due to nitro group-induced crystallinity .
  • Lipinski Compliance : Compound-1 () complies with Lipinski’s rule, suggesting favorable oral bioavailability, but data for the target compound is lacking .

Biological Activity

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a compound that belongs to the pyrazolone family, which has garnered significant attention due to its diverse biological activities. Pyrazolone derivatives are known for their pharmacological potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

This structure includes a pyrazolone moiety and a pyridine derivative, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives. Compounds similar to 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide have shown effectiveness against various cancer cell lines, including:

Cancer TypeCell LineActivity Reference
Lung CancerA549
Breast CancerMDA-MB-231
Liver CancerHepG2
Colorectal CancerHCT116

The mechanism of action often involves the inhibition of key enzymes such as topoisomerase and various growth factor receptors (e.g., EGFR, VEGFR) which are crucial in cancer proliferation and survival.

2. Antibacterial and Antifungal Properties
Research indicates that pyrazolone derivatives exhibit significant antibacterial and antifungal activities. For instance:

MicroorganismActivityReference
Escherichia coliInhibition observed
Staphylococcus aureusInhibition observed
Candida albicansModerate inhibition

These activities are attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

3. Anti-inflammatory Effects
Pyrazolone derivatives have been recognized for their anti-inflammatory properties. The compound has been shown to reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have demonstrated the efficacy of pyrazolone derivatives in clinical settings:

  • Study on MDA-MB-231 Cells : A study evaluated the cytotoxic effects of various pyrazolone derivatives on breast cancer cells. The compound showed a dose-dependent decrease in cell viability, indicating strong antiproliferative activity .
  • In Vivo Models : Animal models treated with pyrazolone derivatives exhibited reduced tumor size and improved survival rates compared to control groups. The underlying mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide with various biological targets. These studies suggest that the compound can effectively bind to active sites of target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for preparing this hydrazide-linked pyrazole-pyridine derivative?

The compound is synthesized via cyclization of hydrazide intermediates. A common method involves refluxing substituted hydrazides with phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole or pyrazole rings . Alternatively, condensation reactions with aromatic aldehydes (e.g., pyridin-4-ylmethylidene) under acidic conditions (e.g., acetic acid/sodium acetate) yield the final Schiff base product . Key steps include monitoring reaction progress via TLC and purifying intermediates via recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups.
  • ¹H/¹³C NMR : Pyrazole protons appear as singlets (~δ 2.5–3.5 ppm), while the pyridine aromatic protons resonate as doublets (~δ 8.0–8.5 ppm). The hydrazide NH signal is typically broad (~δ 9–10 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges be addressed during purification?

The compound’s polar hydrazide moiety allows solubility in DMSO or DMF. Recrystallization is optimized using mixed solvents (e.g., ethanol:water = 4:1) to enhance yield and purity. For insoluble byproducts, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. What are the stability considerations for this compound under varying pH and temperature?

Hydrazide derivatives are sensitive to hydrolysis in strongly acidic/basic conditions. Stability studies suggest storing the compound at 4°C in anhydrous DMSO or under nitrogen atmosphere. Thermal degradation above 150°C is observed via TGA-DSC, requiring low-temperature reaction setups .

Q. Which functional groups are most reactive for further derivatization?

The pyridine ring undergoes electrophilic substitution (e.g., nitration, halogenation), while the hydrazide moiety reacts with ketones/aldehydes to form new Schiff bases. The pyrazole carbonyl group can participate in nucleophilic additions (e.g., Grignard reagents) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization reaction using POCl₃?

POCl₃ acts as both a cyclizing agent and dehydrating agent. The reaction proceeds via formation of a reactive acyl chloride intermediate, which undergoes intramolecular nucleophilic attack by the hydrazide nitrogen to form the oxadiazole ring. Density functional theory (DFT) studies suggest a transition state with a 6-membered cyclic intermediate .

Q. How can computational modeling optimize reaction conditions for derivative synthesis?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives to target enzymes (e.g., kinases). COMSOL Multiphysics simulations model heat/mass transfer during exothermic cyclization reactions, enabling safer scale-up by optimizing stirring rates and cooling protocols .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms?

The compound exhibits keto-enol tautomerism. Variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C distinguishes tautomers by tracking chemical shift changes in NH and C=O signals. X-ray crystallography provides definitive confirmation of the dominant tautomer in the solid state .

Q. How are non-isolable intermediates characterized during multi-step synthesis?

Transient intermediates (e.g., thiocarbonyl derivatives) are trapped using in situ IR or monitored via LC-MS. For example, quenching the reaction with methanol and analyzing the crude mixture via high-resolution MS identifies short-lived species .

Q. What experimental designs enhance bioactivity screening of derivatives?

  • Library Design : Introduce substituents at the pyridine (e.g., electron-withdrawing groups) and pyrazole (e.g., methyl/fluoro groups) to modulate lipophilicity and hydrogen-bonding capacity.
  • Assays : Use fluorescence polarization for kinase inhibition studies or SPR for binding affinity measurements. Cross-validate results with molecular dynamics simulations to correlate structure-activity relationships .

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